molecular formula C12H14O3 B14613923 2-Phenoxyethyl but-2-enoate CAS No. 60359-25-3

2-Phenoxyethyl but-2-enoate

Cat. No.: B14613923
CAS No.: 60359-25-3
M. Wt: 206.24 g/mol
InChI Key: RQEPIAVWCRDQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl but-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a type of ester, characterized by the presence of a phenoxy group attached to an ethyl but-2-enoate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenoxyethyl but-2-enoate can be synthesized through the esterification reaction between 2-phenoxyethanol and but-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and copolymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of coatings, adhesives, and plasticizers due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl but-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release phenoxyethanol and but-2-enoic acid, which may exert biological effects through various pathways. The phenoxy group is known for its ability to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: A related compound with similar chemical properties but lacking the but-2-enoate moiety.

    Phenoxyacetic acid: Another similar compound with a phenoxy group attached to an acetic acid moiety.

Uniqueness

2-Phenoxyethyl but-2-enoate is unique due to the presence of both the phenoxy group and the but-2-enoate moiety, which confer distinct chemical and biological properties

Properties

CAS No.

60359-25-3

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenoxyethyl but-2-enoate

InChI

InChI=1S/C12H14O3/c1-2-6-12(13)15-10-9-14-11-7-4-3-5-8-11/h2-8H,9-10H2,1H3

InChI Key

RQEPIAVWCRDQKM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.